molecular formula C9H6BrNS B8755054 3-Bromo-5-thiophen-3-yl-pyridine

3-Bromo-5-thiophen-3-yl-pyridine

Cat. No. B8755054
M. Wt: 240.12 g/mol
InChI Key: IYAGRWHFCHXMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-thiophen-3-yl-pyridine is a useful research compound. Its molecular formula is C9H6BrNS and its molecular weight is 240.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-thiophen-3-yl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-thiophen-3-yl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-5-thiophen-3-yl-pyridine

Molecular Formula

C9H6BrNS

Molecular Weight

240.12 g/mol

IUPAC Name

3-bromo-5-thiophen-3-ylpyridine

InChI

InChI=1S/C9H6BrNS/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h1-6H

InChI Key

IYAGRWHFCHXMGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a mixture of 3,5-dibromopyridine (5 g, 21 mmol), distilled water (35 mL), toluene (140 mL), ethyl alcohol (35 mL), 3-thiopheneboronic acid (2.8 g, 22 mmol), sodium carbonate (4.67 g, 44.1 mmol) and tetrakis(triphenylphosphine)palladium (1.22 g, 1.05 mmol) were stirred. This black suspension was heated at 75° C. for 20 h. After cooling to room temperature, the mixture was diluted with distilled water (200 mL) and extracted with ethyl acetate (2×200 mL, then 100 mL). The combined organic phases were dried with MgSO4, filtered and concentrated by rotary evaporation, producing 17 g of a purple oil. Purification by column chromatography on silica gel, using cyclohexane:ethyl acetate (95:5) as eluent, afforded 2.9 g (58%) of white crystals, mp 58° C.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
4.67 g
Type
reactant
Reaction Step Three
Quantity
1.22 g
Type
catalyst
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A deoxygenated solution of 3,5-dibromopyridine (4.00 g, 16.9 mmol, 1 equiv), 3-thiopheneboronic acid (2.38 g, 18.6 mmol, 1.10 equiv), Pd(PPh3)4 (781 mg, 0.676 mmol, 0.0433 equiv), and 2.0 M Na2CO3 (16.9 mL, 33.8 mmol, 2.00 equiv) in dioxane (40 ml) was heated under argon at reflux for 20 h. The reaction mixture was allowed to cool, then partitioned between water (200 mL) and ethyl acetate (2×300 mL). The combined organic layers were dried over sodium sulfate and concentrated. The residue was purified by flash column chromatography (5% ethyl acetate in dichloromethane) to afford 3-bromo-5-thiophen-3-yl-pyridine as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
781 mg
Type
catalyst
Reaction Step One

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